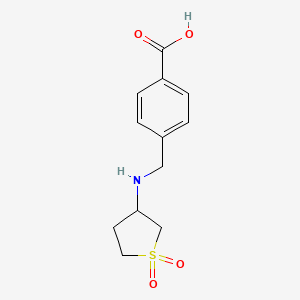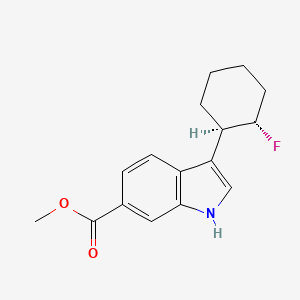
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, benzimidazole analogs have been synthesized using condensation . The structures of the synthesized compounds were confirmed using IR, 1H and 13C-NMR, MS spectra, and HRMS spectral data .
Molecular Structure Analysis
The molecular structure of “N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-3-nitrobenzamide” includes a benzofuran ring, a thiazole ring, and a nitrobenzamide group. The presence of these groups could potentially influence the compound’s reactivity and biological activity.
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds have been studied . For example, substituted benzofuran-2-yl)(phenyl)methanone analogs were synthesized by condensation .
Applications De Recherche Scientifique
Anticonvulsant Activity
One significant application in scientific research for compounds similar to N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-3-nitrobenzamide is in exploring anticonvulsant properties. Studies have shown that derivatives of 1,3,4-thiadiazole, a component structurally related to the subject compound, have demonstrated promising anticonvulsant activities. These findings come from the development of quality control methods for promising anticonvulsant substances, highlighting the potential of such compounds in treating seizures and offering a basis for further preclinical studies. The methods developed for these derivatives involve various spectroscopic techniques, indicating their significant physical-chemical properties and spectral characteristics for quality control and standardization in medicinal applications (Sych et al., 2018).
Antimicrobial and Antifungal Properties
Compounds containing the thiazole ring, akin to this compound, have been synthesized and evaluated for their antimicrobial and antifungal effects. Research into 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating the thiazole ring reveals these compounds exhibit inhibitory action against a variety of Gram-positive and Gram-negative bacteria, as well as fungi. This underscores the therapeutic potential of thiazole derivatives in treating microbial diseases, particularly bacterial and fungal infections (Desai et al., 2013).
Antiviral Agents
Thiazolides, closely related to our compound of interest, are recognized for their broad-spectrum anti-infective capabilities against viruses, including hepatitis B virus (HBV). The synthesis and activity studies of thiazolides against HBV replication present an innovative approach to combating viral infections. The findings suggest that certain thiazolides, by modifying their structure, could serve as potent and selective inhibitors of viral replication, offering new avenues for antiviral therapy (Stachulski et al., 2011).
Mécanisme D'action
Target of Action
Similar benzofuran derivatives have been found to interact with various biological targets, including cancer cells .
Mode of Action
It is known that benzofuran derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been found to affect various biochemical pathways, leading to downstream effects such as cell growth inhibition .
Result of Action
Similar benzofuran derivatives have been found to have significant cell growth inhibitory effects .
Analyse Biochimique
Biochemical Properties
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound’s benzofuran moiety is known for its antimicrobial and anticancer activities . It interacts with enzymes such as topoisomerase I, sigma receptors, and carbonic anhydrase, exhibiting inhibitory effects . These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these enzymes.
Cellular Effects
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the rapid sodium ion influx in atrial and myocardial conduction fibers, thereby modulating conduction velocity and reducing sinus node autonomy . Additionally, it impacts gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide involves its binding interactions with specific biomolecules. The compound binds to the active sites of enzymes such as topoisomerase I and sigma receptors, inhibiting their activity . This inhibition disrupts critical cellular processes, leading to the compound’s antimicrobial and anticancer effects. Additionally, the compound’s interaction with carbonic anhydrase results in altered pH regulation within cells, further contributing to its biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular function. In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of enzyme activity and persistent changes in gene expression . In vivo studies indicate that the compound’s effects on cellular function can vary depending on the duration of exposure and the specific biological system being studied.
Dosage Effects in Animal Models
The effects of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide vary with different dosages in animal models. At lower dosages, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities . At higher dosages, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular processes . Threshold effects have been noted, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide is involved in various metabolic pathways. The compound interacts with enzymes such as cytochrome P450, which play a role in its biotransformation and metabolism . These interactions can lead to the formation of metabolites that may have distinct biological activities. The compound’s effects on metabolic flux and metabolite levels are critical for understanding its overall impact on cellular function and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide within cells and tissues are mediated by specific transporters and binding proteins. The compound’s benzofuran moiety facilitates its interaction with membrane transporters, allowing for efficient cellular uptake and distribution . Once inside the cell, the compound can localize to specific compartments, where it exerts its biological effects. The distribution of the compound within tissues is influenced by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively, leading to the modulation of cellular processes and the exertion of its biological effects.
Propriétés
IUPAC Name |
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O5S/c1-26-14-5-6-16-12(8-14)9-17(27-16)15-10-28-19(20-15)21-18(23)11-3-2-4-13(7-11)22(24)25/h2-10H,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJVCQANXNPGCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
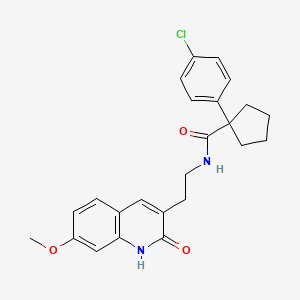
![methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}propyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2613304.png)

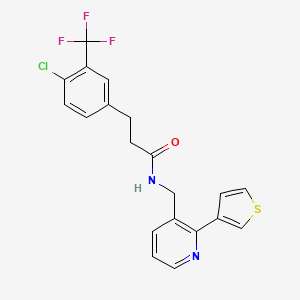
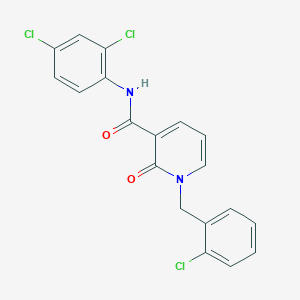
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2613308.png)
![N-([2,3'-bifuran]-5-ylmethyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2613309.png)
![4-[4-(2-Methoxyphenyl)piperazino]-2-(methylsulfanyl)quinazoline](/img/structure/B2613312.png)
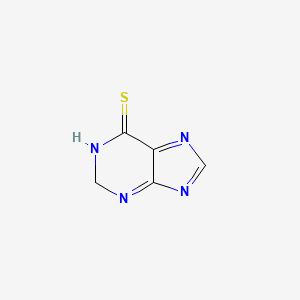
![[6-[[4,5-dihydroxy-3-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoyl]oxy-6-methyloxan-2-yl]oxymethyl]-3-[5-[3,5-dihydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-4-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoyl]oxyoxan-2-yl] 10-[6-[[4,5-dihydroxy-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2613315.png)
